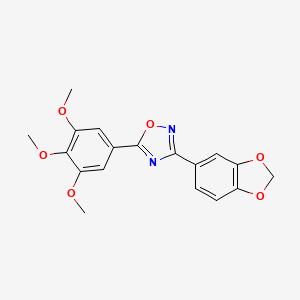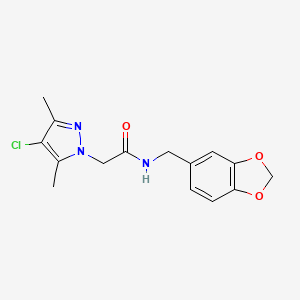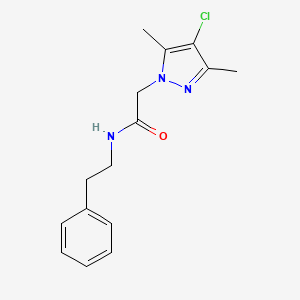![molecular formula C23H18ClN3O4S B4324478 1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B4324478.png)
1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
描述
1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as chloro, nitro, methoxy, and thienylcarbonyl, contributes to its unique chemical properties and reactivity.
准备方法
The synthesis of 1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the beta-carboline core: This step typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the beta-carboline core.
Introduction of the thienylcarbonyl group: This can be achieved through acylation reactions using thienylcarbonyl chloride in the presence of a base such as pyridine.
Chlorination and nitration:
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
化学反应分析
1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, affecting cellular processes.
Interaction with receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE can be compared with other similar compounds, such as:
Beta-carbolines: These compounds share the beta-carboline core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.
Thienylcarbonyl derivatives: Compounds with the thienylcarbonyl group may have similar reactivity but differ in their overall structure and function.
Chloro-nitro compounds: These compounds contain both chloro and nitro groups, which contribute to their reactivity and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
属性
IUPAC Name |
[1-(4-chloro-3-nitrophenyl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c1-31-14-5-7-18-16(12-14)15-8-9-26(23(28)20-3-2-10-32-20)22(21(15)25-18)13-4-6-17(24)19(11-13)27(29)30/h2-7,10-12,22,25H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUWBILWSIWPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-METHOXYPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4324400.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4324405.png)


![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B4324426.png)
![3-(4-Methylbenzyl)-1-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B4324432.png)

![3-(4-chlorophenyl)-3-[(2,4-dimethoxybenzoyl)amino]propanoic acid](/img/structure/B4324456.png)
![3-[(benzylsulfonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B4324467.png)
![1-[2-(4-CHLOROPHENYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE](/img/structure/B4324479.png)
![3-[4-(TERT-BUTYL)PHENYL]-3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID](/img/structure/B4324483.png)
![3-BENZYL-7-(4-ETHYLPIPERAZIN-1-YL)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE](/img/structure/B4324486.png)
![N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N'-phenylurea](/img/structure/B4324492.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide](/img/structure/B4324498.png)
